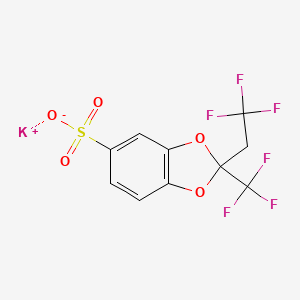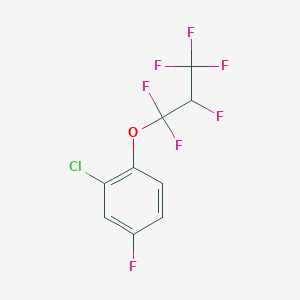
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is a fluorinated aromatic compound characterized by the presence of difluoromethyl groups and tetrafluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene typically involves the difluoromethylation of a tetrafluorobenzene precursor. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions. The reaction is usually carried out in the presence of a strong base like potassium tert-butoxide (t-BuOK) and a suitable solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of metal-based catalysts can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The difluoromethyl groups can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOMe), potassium hydroxide (KOH)
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium (Pd), nickel (Ni)
Major Products
Substitution Products: Fluorinated benzene derivatives
Oxidation Products: Difluoromethyl alcohols
Reduction Products: Difluoromethyl anions
Scientific Research Applications
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorinated groups can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene in biological systems involves its interaction with specific molecular targets. The difluoromethyl groups can form strong hydrogen bonds with biological macromolecules, enhancing binding affinity and selectivity. Additionally, the fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(difluoromethyl)benzene
- 1,2-Bis(trifluoromethyl)benzene
- 1,2,3,4-Tetrafluorobenzene
Uniqueness
1,2-Bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene is unique due to the presence of both difluoromethyl and tetrafluorobenzene groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of high thermal stability, resistance to oxidation, and potential for diverse chemical modifications .
Properties
IUPAC Name |
1,2-bis(difluoromethyl)-3,4,5,6-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVMXPHBWJWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)

![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)



![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)
